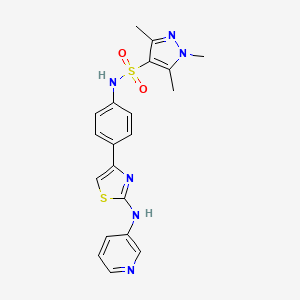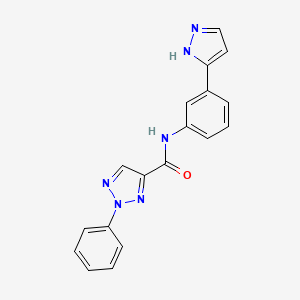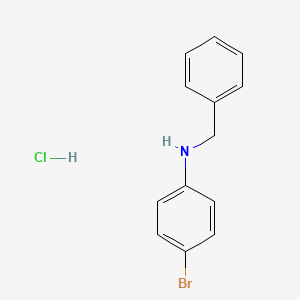![molecular formula C12H12ClN3O3S2 B2717868 3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097888-54-3](/img/structure/B2717868.png)
3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound also contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a ring-closing reaction . The thiadiazole ring could be formed through a similar process. The exact synthesis would depend on the specific reactions used and the starting materials.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring would contribute to the three-dimensionality of the molecule .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Thiadiazoles and their derivatives have been studied extensively for their pharmacological properties. For instance, 5-Aryl-1,3,4-oxadiazoles decorated with dodecyl linked via nitrogen, sulfur, or directly to the heterocycle have been designed as potential inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are targeted for treating dementias and myasthenia gravis. These compounds showed moderate dual inhibition with IC50 values ranging from 12.8–99.2 µM for AChE and from 53.1 µM for BChE, indicating their potential as therapeutic agents against neurodegenerative diseases (Pflégr et al., 2022). Furthermore, pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives have shown remarkable anticancer activity, with certain derivatives demonstrating superior efficacy against cancer cell lines compared to reference drugs (Abouzied et al., 2022).
Electrochromic Materials
Thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, has been employed as a novel electron acceptor in the development of donor-acceptor-type electrochromic polymers. These polymers exhibit favorable redox activity, stability, and fast switching times, making them promising materials for electrochromic devices. Specifically, a neutral green electrochromic polymer based on this structure demonstrated lower bandgap and higher coloration efficiency than its analogs, highlighting its potential for energy-efficient display and window applications (Ming et al., 2015).
Agricultural Sciences
In the agricultural sector, thiadiazole derivatives have been synthesized and assessed for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of new, effective pesticides that can help manage crop damage and improve agricultural productivity (Fadda et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c13-10-3-1-2-4-11(10)21(17,18)16-6-5-9(8-16)19-12-7-14-20-15-12/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTHCNMBURGKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile](/img/structure/B2717790.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2717793.png)

![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717795.png)

![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)
![N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2717801.png)
![4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2717802.png)


![(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717807.png)
